molecular formula C8H7N3O2 B1265699 2-Methyl-6-nitro-2H-indazole CAS No. 6850-22-2

2-Methyl-6-nitro-2H-indazole

Cat. No. B1265699
CAS RN: 6850-22-2
M. Wt: 177.16 g/mol
InChI Key: RJFYXEGJMSZKIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-6-nitro-2H-indazole and its derivatives often involves the utilization of diverse chemistries and reagents. For instance, a study by Zhu, Haddadin, and Kurth (2019) describes the Davis-Beirut reaction (DBR) as a robust method for the construction of 2H-indazoles and their derivatives, utilizing reactive nitroso intermediates under redox neutral conditions (Zhu, Haddadin, & Kurth, 2019).

Molecular Structure Analysis

The molecular structure of indazole derivatives, including 2-Methyl-6-nitro-2H-indazole, typically features a fused five- and six-membered ring system. Kouakou et al. (2015) analyzed a related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, noting its planar indazole system and intermolecular interactions (Kouakou et al., 2015).

Chemical Reactions and Properties

Indazoles, including 2-Methyl-6-nitro-2H-indazole, are known for their reactivity in various chemical reactions. For instance, Nguyen, Ermolenko, and Al‐Mourabit (2013) demonstrated a nitro-methyl redox reaction for carbon-nitrogen bond formation, highlighting the reactivity of indazole compounds (Nguyen, Ermolenko, & Al‐Mourabit, 2013).

Physical Properties Analysis

The physical properties of 2-Methyl-6-nitro-2H-indazole include aspects like crystal structure and solubility, which can be inferred from related studies on indazole compounds. For example, Chen, Fang, and Wei (2009) described the crystal structure of 2,3-Dimethyl-6-nitro-2H-indazole, highlighting intermolecular interactions and the planar nature of the indazole ring system (Chen, Fang, & Wei, 2009).

Chemical Properties Analysis

Indazoles exhibit various chemical properties such as reactivity towards nitrosylation and cycloaddition reactions. A study by Chen et al. (2014) on the Rhodium(III)-catalyzed C-H addition to ethyl 2-oxoacetate for the synthesis of indazoles demonstrates the chemical versatility of these compounds (Chen, Chen, Song, & Zhu, 2014).

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

  • Application : 2H-indazoles are used in the synthesis of heterocyclic compounds. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Method : The synthesis involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results : This method provides a brief outline of optimized synthetic schemes with relevant examples .

2. C–H Functionalization of 2H-indazoles

  • Application : The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities. Therefore, much attention has been paid to access diverse 2H-indazole derivatives .
  • Method : The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .
  • Results : This method has led to the development of diverse 2H-indazole derivatives .

3. Antimicrobial Activities

  • Application : 2H-indazoles have been studied for their antimicrobial activities. They have shown moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
  • Method : The study involved testing the antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles .
  • Results : 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole was found to have high antistaphylococcal activity .

4. Antiproliferative Activities

  • Application : 2H-indazoles, specifically N-phenyl-1H-indazole-1-carboxamides, have been studied for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Method : The study involved the synthesis of several new N-phenyl-1H-indazole-1-carboxamides and their evaluation for antiproliferative activities .
  • Results : The results of the study are not specified in the source .

5. Herbicidal Activity

  • Application : 2H-indazoles have been studied for their herbicidal activities. The preliminary results of the subsequent biological assay to inhibit A. thaliana root growth showed that the biological activity of the new compounds containing the 1H-indazolyl fragment was better than those with the 2H-indazolyl fragment .
  • Method : The study involved the design and synthesis of new compounds containing the 1H-indazolyl fragment and their evaluation for herbicidal activities .
  • Results : The new compounds containing the 1H-indazolyl fragment showed better herbicidal activity than those with the 2H-indazolyl fragment .

6. Selective N1-Acylation of Indazoles

  • Application : In an electrochemical method for the selective N1-acylation of indazoles, indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .
  • Method : The procedure involves the reduction of indazoles to indazole anions and H2, followed by a reaction with acid anhydrides .
  • Results : This procedure can also be applied to the acylation of benzimidazoles and indoles .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent research has focused on developing new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . These strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

properties

IUPAC Name

2-methyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFYXEGJMSZKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218627
Record name 2H-Indazole, 2-methyl-6-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Methyl-6-nitro-2H-indazole

CAS RN

6850-22-2
Record name 2-Methyl-6-nitro-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-nitroindazole
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Record name 6850-22-2
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Record name 2H-Indazole, 2-methyl-6-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-nitroindazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Long, BN Liu, M Liu, DK Liu - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C8H7N3O2, the molecular skeleton is almost planar with a maximum deviation of 0.0484 (9) Å for the methyl C atom. In the crystal, weak intermolecular C—H⋯ N …
Number of citations: 4 scripts.iucr.org
M Cheung, A Boloor, JA Stafford - The Journal of Organic …, 2003 - ACS Publications
… procedure for an efficient synthesis of 2-methyl-6-nitro-2H-indazole, we initiated our own … for 5 h in ethyl acetate gave exclusively 2-methyl-6-nitro-2H-indazole (2a) in 87% yield. We also …
Number of citations: 65 pubs.acs.org
SR Baddam, NU Kumar, AP Reddy, R Bandichhor - Tetrahedron Letters, 2013 - Elsevier
… 6-nitro-1H-indazole (42% yield) and 2-methyl-6-nitro-2H-indazole (44% yield). Auwers et al. … ) using methyl iodide resulted in mixtures of 2-methyl-6-nitro-2H-indazole 2 in 50%, 1-methyl…
Number of citations: 31 www.sciencedirect.com
G Anuradha, G Vasuki, G Surendrareddy… - Crystallography …, 2014 - Springer
… For example, 2 methyl 6 nitro 2H indazole is an intermediate in the synthesis of the antitumor agent pazopanib [13]. Interest in the poten tial medical applications of these compounds …
Number of citations: 3 link.springer.com
M Chakrabarty, T Kundu, S Arima, Y Harigaya - Tetrahedron, 2008 - Elsevier
Several novel 2-alkylamino- and 2-alkylthiothiazolo[5,4-e]- and -[4,5-g]indazoles and their 6-alkyl and 8-alkyl derivatives have been synthesised in high overall yields starting from 5-…
Number of citations: 30 www.sciencedirect.com
P Kumar, GC Capodagli, D Awasthi, R Shrestha… - MBio, 2018 - Am Soc Microbiol
… The reaction mixture was concentrated on a rotary evaporator, and 1-methyl-6-nitro-1H-indazole was separated from 2-methyl-6-nitro-2H-indazole by flash chromatography on silica …
Number of citations: 38 journals.asm.org
MF Khan, AMY Charbaji, AA Baabbad… - Arabian Journal of …, 2023 - Elsevier
Coughs and allergies are often treated at home with cinnamon (Cinnamomum verum). COVID-19 patients were also benefited by the herb. Aspirating C. verum powder caused …
Number of citations: 0 www.sciencedirect.com
MN Noolvi, HM Patel - Letters in Drug Design & Discovery, 2012 - ingentaconnect.com
… and group have given efficient synthesis of Pazopanib hydrochloride from 2-methyl-6-nitro-2H-indazole (95) which on reduction gives 2, 3-dimethyl-2H-indazol-6amine (96). Further …
Number of citations: 3 www.ingentaconnect.com

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